molecular formula C11H8N2O2S B5527447 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE

3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE

Cat. No.: B5527447
M. Wt: 232.26 g/mol
InChI Key: RHTVPWVESMJUOP-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.263 g/mol It is known for its unique structure, which includes a benzo[1,3]dioxole moiety, a cyano group, and a thioacrylamide group

Preparation Methods

The synthesis of 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE typically involves the reaction of benzo[1,3]dioxole derivatives with cyano and thioacrylamide groups under specific conditions. One common method involves the use of palladium-catalyzed amination reactions, where benzo[1,3]dioxole derivatives are coupled with cyano and thioacrylamide precursors in the presence of a palladium catalyst and a base such as cesium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-5-8(11(13)16)3-7-1-2-9-10(4-7)15-6-14-9/h1-4H,6H2,(H2,13,16)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTVPWVESMJUOP-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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